3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid
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Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid is a chemical compound belonging to the class of benzofuran derivatives. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid typically involves the following steps:
Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes various chemical reactions to introduce the necessary functional groups.
Benzene Ring Formation: The furan ring is then fused with a benzene ring through a cyclization reaction.
Introduction of Propenoic Acid Group:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzofurans and other substituted derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid is similar to other benzofuran derivatives, such as:
Benzofuran: A basic structure without additional functional groups.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
Benzofurans with different substituents: Variations in the substituents on the benzofuran ring can lead to different chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNRFWCOVWKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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